propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C20H16Cl2O5 and a molecular weight of 407.24 g/mol . This compound is characterized by its benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of dichlorobenzylidene and acetate groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with a benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with isopropyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Halogen atoms in the dichlorobenzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its therapeutic potential, particularly in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and dichlorobenzylidene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- 3,4-Dihydro-2H-pyran : A simpler compound with a similar furan ring structure .
Uniqueness
This compound is unique due to its combination of benzofuran and dichlorobenzylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Propan-2-yl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 340.3 g/mol
- LogP: 4.9 (indicating lipophilicity)
- Hydrogen Bond Donors: 0
- Hydrogen Bond Acceptors: 5
Antihypoxic Effects
Research indicates that compounds similar to this compound exhibit significant antihypoxic properties. In vivo studies have demonstrated that these compounds can prolong the survival of cerebral tissue during acute hypoxia in animal models. For instance, a study compared the protective effects of various benzofuran derivatives against hypoxia-induced damage and found that some were significantly more effective than standard treatments like pyritinol and meclofenoxate .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. In a study focusing on inflammatory bowel disease (IBD), derivatives related to benzofuran structures exhibited strong inhibitory effects on TNF-α-induced monocyte adhesion to epithelial cells, a critical event in IBD pathology. Compounds tested showed over 70% inhibition in cell adhesion assays, correlating with reduced production of reactive oxygen species (ROS) and suppression of NF-kB transcriptional activity .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Benzofuran moiety | Enhances antihypoxic and anti-inflammatory activity |
Chlorine substitutions | Modulates lipophilicity and receptor binding affinity |
Alkoxy group | Improves solubility and bioavailability |
Study 1: Antihypoxic Efficacy
In a controlled experiment with Fischer 344 rats subjected to induced hypoxia, compounds similar to this compound demonstrated a survival time increase of up to 180% compared to untreated controls. This study highlighted the compound's potential for treating conditions associated with ischemia .
Study 2: Inflammatory Bowel Disease Model
In a rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS), the compound showed dose-dependent efficacy in reducing inflammation markers and improving mucosal healing. The results indicated that compounds with similar structures could be promising candidates for developing therapeutics against IBD .
Properties
Molecular Formula |
C20H16Cl2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C20H16Cl2O5/c1-11(2)26-19(23)10-25-13-4-5-14-17(9-13)27-18(20(14)24)8-12-3-6-15(21)16(22)7-12/h3-9,11H,10H2,1-2H3/b18-8- |
InChI Key |
GTRYGIPEIXGJBS-LSCVHKIXSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.